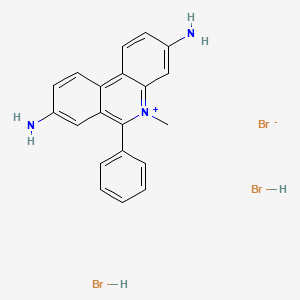
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide is an organic compound with the molecular formula C₂₀H₁₈BrN₃. It is also known by other names such as Dimidium bromide and Trypadine . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide typically involves the reaction of 3,8-diamino-5-methyl-6-phenylphenanthridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenanthridinium derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an indicator in surfactant tests.
Biology: The compound is used in fluorescence studies due to its ability to bind to nucleic acids.
Medicine: It has been investigated for its potential anti-tumor and anti-viral properties.
Industry: It is used in the production of dyes and other chemical products.
Mécanisme D'action
The mechanism of action of 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide involves its interaction with nucleic acids. The compound binds to DNA, which can interfere with various biological processes. This binding is facilitated by the planar structure of the molecule, allowing it to intercalate between DNA base pairs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethidium bromide: Another nucleic acid-binding compound used in molecular biology.
Propidium iodide: Used for staining dead cells in flow cytometry.
Acridine orange: A nucleic acid-selective fluorescent cationic dye.
Uniqueness
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide is unique due to its specific structure, which allows it to bind to nucleic acids with high affinity. This property makes it particularly useful in fluorescence studies and as an indicator in various chemical tests .
Propriétés
Numéro CAS |
94094-40-3 |
|---|---|
Formule moléculaire |
C20H20Br3N3 |
Poids moléculaire |
542.1 g/mol |
Nom IUPAC |
5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide;dihydrobromide |
InChI |
InChI=1S/C20H17N3.3BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;;;/h2-12,22H,21H2,1H3;3*1H |
Clé InChI |
HBSQLQYPOGZIKY-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.Br.Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















